molecular formula C24H27NO2 B1385577 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline CAS No. 1040692-81-6

4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline

Cat. No.: B1385577
CAS No.: 1040692-81-6
M. Wt: 361.5 g/mol
InChI Key: JBBPYRPSVGJFEJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline involves several steps. One common synthetic route includes the reaction of 4-isopropoxyaniline with 2-(phenethyloxy)benzyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen, using reagents such as alkyl halides or acyl chlorides to form substituted aniline derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like potassium carbonate, and catalysts such as palladium on carbon .

Scientific Research Applications

4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline can be compared with other similar compounds, such as:

    4-Isopropoxyaniline: This compound shares the isopropoxy group but lacks the phenethyloxybenzyl moiety, making it less complex and potentially less versatile in research applications.

    N-Benzylaniline: This compound has a benzyl group attached to the aniline nitrogen but lacks the isopropoxy and phenethyloxy groups, which may limit its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable tool in various research settings .

Properties

IUPAC Name

N-[[2-(2-phenylethoxy)phenyl]methyl]-4-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2/c1-19(2)27-23-14-12-22(13-15-23)25-18-21-10-6-7-11-24(21)26-17-16-20-8-4-3-5-9-20/h3-15,19,25H,16-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBPYRPSVGJFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NCC2=CC=CC=C2OCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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